molecular formula C8H16O2 B6619460 2-(oxan-3-yl)propan-1-ol CAS No. 1781713-64-1

2-(oxan-3-yl)propan-1-ol

Cat. No.: B6619460
CAS No.: 1781713-64-1
M. Wt: 144.21 g/mol
InChI Key: HSJPLLRBWCOXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom, and a propanol side chain. It is a versatile compound used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of oxirane (ethylene oxide) with 1,3-propanediol in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and yields the desired product with high selectivity .

Another method involves the reduction of 3-oxan-2-ylpropanal using a reducing agent such as sodium borohydride. This reaction is carried out in an aqueous or alcoholic solvent at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. Catalysts such as silver or gold-based catalysts supported on SrFeO3 are used to enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form 2-(oxan-3-yl)propanal using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 2-(oxan-3-yl)propanal using sodium borohydride yields this compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: 2-(oxan-3-yl)propanal

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-(Oxan-3-yl)propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(oxan-3-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the hydroxyl group attacks electrophilic centers in other molecules . In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products .

Comparison with Similar Compounds

2-(Oxan-3-yl)propan-1-ol can be compared with other similar compounds, such as:

    3-(Oxan-2-yl)propan-1-ol: This compound has a similar structure but differs in the position of the oxane ring.

    Tetrahydro-2-furanylpropan-1-ol: Another similar compound with a different ring structure, used in similar applications.

The uniqueness of this compound lies in its specific ring structure and the position of the hydroxyl group, which influence its reactivity and applications.

Properties

IUPAC Name

2-(oxan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(5-9)8-3-2-4-10-6-8/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJPLLRBWCOXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.